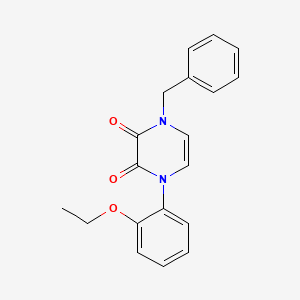

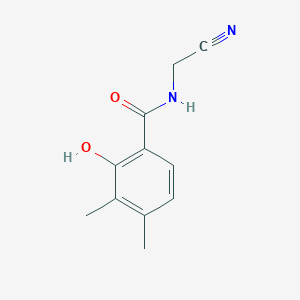

N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound like “N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide” would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data or a structural diagram, it’s difficult to provide a detailed analysis .

Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide” would depend on its specific structure. Nanomaterials, for example, have unique properties that can change significantly when they are reduced to the nanoscale .

Applications De Recherche Scientifique

Reaction Characteristics and Formation

- N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide and related compounds demonstrate interesting reactivity characteristics. For example, Mukaiyama and Yamaguchi (1966) studied the reactions of N,N-dimethylbenzamide diethylmercaptole, a related compound, with various reactants, yielding α-dimethylaminobenzylidene derivatives and heterocyclic compounds like 2-phenylimidazoline, 2-phenyloxazoline, and 2,5-diphenyl-1,3,4-oxadiazole (Mukaiyama & Yamaguchi, 1966).

Metabolism and Conversion

- Studies on the metabolic conversion of similar N-methylbenzamides to N-(hydroxymethyl) compounds provide insight into the stability and metabolic pathways of these compounds. Ross et al. (1983) found that N-(Hydroxymethyl)-benzamide is a major metabolite of N-methylbenzamide, indicating potential metabolic pathways for related benzamide compounds (Ross et al., 1983).

Cyclization Reactions

- Zhou et al. (2015) developed a metal-free hydroxyalkylation-initiated radical cyclization of N-allylbenzamide, leading to the formation of 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. This study showcases the potential for complex cyclization reactions involving similar benzamide structures (Zhou et al., 2015).

Structural and Functional Analysis

- The synthesis and characterization of related compounds, like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, can offer insights into the structure and potential applications of N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide. Al Mamari and Al Lawati (2019) provided a detailed characterization of this compound, highlighting its potential in metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Synthesis Improvements and Functionalization

- Xue (2013) reported two improvement approaches for the synthesis of a related compound, 2-amino-5-cyano-N,3-dimethylbenzamide, using alternative reagents and conditions. This study provides a framework for potential improvements in the synthesis of N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide (Xue, 2013).

Mécanisme D'action

The mechanism of action of a compound like “N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide” would depend on its specific structure and the context in which it’s being used. For example, some cyanomethyl compounds have been found to induce systemic acquired resistance (SAR) in plants, making them more resistant to disease .

Safety and Hazards

Orientations Futures

The future directions for research into a compound like “N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide” would depend on its specific properties and potential applications. For example, if it has properties similar to other cyanomethyl compounds, it could potentially be used in agriculture to induce disease resistance in plants .

Propriétés

IUPAC Name |

N-(cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-3-4-9(10(14)8(7)2)11(15)13-6-5-12/h3-4,14H,6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUXQDWIPVSFHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)NCC#N)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2952700.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2952703.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2952706.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2952707.png)

![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2952712.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2952714.png)